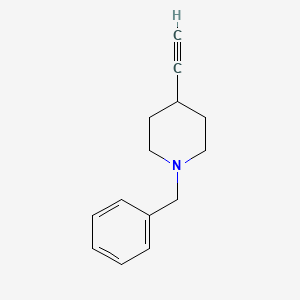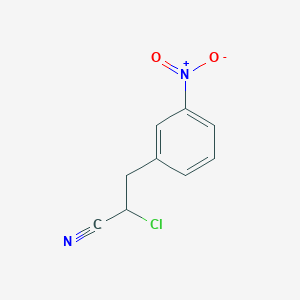
1-Benzyl-4-ethynylpiperidine
Descripción general
Descripción
1-Benzyl-4-ethynylpiperidine is a chemical compound that belongs to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom, and they are known for their presence in various pharmaceutical agents. The specific structure of 1-benzyl-4-ethynylpiperidine suggests that it may have interesting chemical and biological properties, potentially useful in medicinal chemistry.
Synthesis Analysis
The synthesis of piperidine derivatives often involves the introduction of various functional groups that can enhance the compound's activity or modify its physical and chemical properties. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been reported, where substituting the benzamide with a bulky moiety significantly increased anti-acetylcholinesterase activity . Similarly, the first synthesis of 1-benzyl-4-(chloromethyl)piperidine has been described, which is a building block for further pharmacological compounds . These methods provide insights into the synthetic routes that could be applied to 1-benzyl-4-ethynylpiperidine.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can significantly influence their biological activity. For example, the stereochemistry of N-benzylated 3-alkyl-2,6-diarylpiperidin-4-ones has been investigated using NMR and X-ray diffraction, revealing that these compounds generally adopt a chair conformation with equatorial orientation of substituents . This information is crucial for understanding the molecular conformation of 1-benzyl-4-ethynylpiperidine, which may also exhibit a preferred conformation affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug synthesis. For example, the reaction of 1-benzyl-4-chloromethylpiperidine with purines in a basic medium leads to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives . Additionally, the regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides has been reported, yielding trans-3-amino-1-benzylpiperidin-4-ols . These reactions demonstrate the chemical versatility of piperidine derivatives, including 1-benzyl-4-ethynylpiperidine.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the mesomorphic behavior and transition temperatures of tetrasubstituted benzenes with ethynyl substituents have been studied, indicating that the rigidity of the alkynyl unit affects the compound's properties . This suggests that the ethynyl group in 1-benzyl-4-ethynylpiperidine could impart similar effects. Moreover, the antimicrobial profile of 3-benzyl-2,6-diarylpiperidin-4-one derivatives has been evaluated, showing potent antifungal activity . These properties are important for the potential application of 1-benzyl-4-ethynylpiperidine in pharmaceuticals.
Aplicaciones Científicas De Investigación
Anti-acetylcholinesterase Activity
1-Benzyl-4-ethynylpiperidine derivatives exhibit significant anti-acetylcholinesterase (anti-AChE) activity. This is particularly notable in compounds where the benzamide is substituted with a bulky moiety, leading to increased activity. These compounds have shown promise in enhancing acetylcholine content in the cerebral vortex and hippocampus of rats, indicating potential as antidementia agents (Sugimoto et al., 1990).
Antimicrobial Properties
Certain derivatives of 1-Benzyl-4-ethynylpiperidine have demonstrated notable antimicrobial activity. Studies on novel 3-benzyl-2,6-diarylpiperidin-4-one derivatives, closely related to 1-Benzyl-4-ethynylpiperidine, reveal strong inhibition against various bacterial and fungal strains. This indicates their potential use in developing new antimicrobial agents (Sahu et al., 2013).
Antiviral Activity in HIV Treatment
Derivatives of 1-Benzyl-4-ethynylpiperidine have been studied for their potential in HIV treatment. Certain compounds in this category have shown potent inhibitory properties against HIV-1 specific reverse transcriptase, suggesting their utility in developing new treatments for HIV (Dollé et al., 2000).
Impact on α-Amino-3-hydroxy-5-methyl-4-isoxalepropionic Acid Receptor Kinetics
Benzoylpiperidine drugs, related to 1-Benzyl-4-ethynylpiperidine, have been found to influence the kinetic properties of α-amino-3-hydroxy-5-methyl-4-isoxalepropionic acid-type glutamate receptors. This implies potential applications in modifying synaptic responses and could be relevant for neurological research (Arai et al., 1996).
Antidopaminergic Activity
Studies have shown that some 1-Benzyl-4-ethynylpiperidine derivatives exhibit antidopaminergic activity. This activity could be beneficial in the development of treatments for disorders related to dopamine dysfunction (Cortizo et al., 1991).
Potential in Cancer Treatment
Certain benzyl derivatives, closely associated with 1-Benzyl-4-ethynylpiperidine, have shown anti-proliferative properties against cancer cell lines, specifically colorectal cancer. These compounds may provide a basis for developing new chemotherapeutic agents (Ahagh et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
1-benzyl-4-ethynylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14/h1,3-7,13H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTPXXZOWHPMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034442.png)
![2-[2-(17-Acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034443.png)

![2-[2-(17-Acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034446.png)

![(6-Bromobenzo[b]thiophen-2-yl)methanamine](/img/structure/B3034453.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B3034455.png)

![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)


